molecular formula C18H19NO4 B608745 LY339434 CAS No. 219566-62-8

LY339434

Cat. No.: B608745
CAS No.: 219566-62-8
M. Wt: 313.3 g/mol
InChI Key: KNAYYBRIBNEIAL-WNEUIUNWSA-N
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Preparation Methods

The synthesis of LY339434 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including amination and carboxylation . Industrial production methods would likely involve optimization of these reactions for scale-up, ensuring high yield and purity.

Chemical Reactions Analysis

LY339434 undergoes various chemical reactions, primarily involving its interaction with neuronal receptors. It acts as an agonist for the kainate receptor GluK1 and affects NMDA receptors . Common reagents and conditions used in these reactions include specific binding assays and electrophysiological studies to measure receptor activity. The major products formed from these reactions are typically the activated receptor complexes and subsequent neuronal responses .

Properties

CAS No.

219566-62-8

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

(2S,4R)-2-amino-4-[(E)-3-naphthalen-2-ylprop-2-enyl]pentanedioic acid

InChI

InChI=1S/C18H19NO4/c19-16(18(22)23)11-15(17(20)21)7-3-4-12-8-9-13-5-1-2-6-14(13)10-12/h1-6,8-10,15-16H,7,11,19H2,(H,20,21)(H,22,23)/b4-3+/t15-,16+/m1/s1

InChI Key

KNAYYBRIBNEIAL-WNEUIUNWSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C=CCC(CC(C(=O)O)N)C(=O)O

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=C/C[C@H](C[C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CCC(CC(C(=O)O)N)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY339434;  LY 339434 ;  LY-339434.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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